molecular formula C7H8BrClIN B6194668 1-(5-bromo-2-iodophenyl)methanamine hydrochloride CAS No. 2680537-44-2

1-(5-bromo-2-iodophenyl)methanamine hydrochloride

Cat. No.: B6194668
CAS No.: 2680537-44-2
M. Wt: 348.4
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Description

Significance of Aryl Halides and Amines in Contemporary Synthetic Methodologies

Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental building blocks in organic chemistry. The carbon-halogen bond, while generally stable, can be activated under specific reaction conditions, enabling a wide range of transformations. This reactivity is particularly pronounced in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds. The differential reactivity of various halogens (I > Br > Cl) on an aromatic ring allows for selective and sequential functionalization, a powerful strategy in the synthesis of complex target molecules.

Amines, organic derivatives of ammonia, are another cornerstone of organic chemistry and are prevalent in a vast number of biologically active compounds and functional materials. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, making them reactive partners in a multitude of chemical transformations. The primary amino group (-NH2), as found in phenylmethanamine derivatives, is a particularly versatile functional handle, readily participating in reactions such as alkylation, acylation, and the formation of imines and enamines.

The combination of aryl halide and amine functionalities within the same molecule, as seen in halogenated phenylmethanamine derivatives, creates a powerful bifunctional scaffold. This arrangement allows for orthogonal chemical modifications, where the aryl halide can participate in metal-catalyzed cross-coupling reactions while the amine group can undergo a separate set of transformations. This dual reactivity is highly sought after in the design of combinatorial libraries and the synthesis of intricate molecular structures.

Overview of (Bromoiodophenyl)methanamine Scaffolds in Chemical Research Contexts

The (bromoiodophenyl)methanamine scaffold, exemplified by 1-(5-bromo-2-iodophenyl)methanamine hydrochloride, presents a unique and synthetically attractive molecular architecture. The presence of two different halogen atoms, bromine and iodine, on the phenyl ring offers the potential for regioselective functionalization. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in many catalytic systems allows for selective reactions at the 2-position, leaving the bromine atom at the 5-position available for subsequent transformations.

This inherent selectivity makes (bromoiodophenyl)methanamine derivatives valuable intermediates in multi-step synthetic sequences. They can serve as molecular linchpins, allowing for the sequential and controlled introduction of different substituents onto the aromatic ring. This step-wise approach is crucial for building molecular complexity and accessing a wide range of derivatives from a common precursor. The methanamine side chain further enhances the synthetic utility of this scaffold by providing a reactive site for further derivatization, enabling the attachment of various pharmacophores or functional groups.

The strategic placement of the halogen atoms and the amino group in (bromoiodophenyl)methanamine scaffolds makes them intriguing building blocks in medicinal chemistry and materials science. The ability to precisely modify different parts of the molecule allows for the fine-tuning of its steric and electronic properties, which is essential for optimizing interactions with biological targets or for creating materials with specific optical or electronic characteristics.

Chemical Identity and Properties of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride

The fundamental characteristics of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride are summarized in the following table, providing a snapshot of its chemical identity.

PropertyValue
CAS Number 2680537-44-2
Molecular Formula C₇H₈BrClIN
Molecular Weight 348.40 g/mol
IUPAC Name (5-bromo-2-iodophenyl)methanamine;hydrochloride

Interactive Data Table: Physicochemical Properties Note: Specific experimental data for some properties of this exact compound are not readily available in the public domain. The following are predicted or general values for similar structures.

PropertyPredicted/General Value
Appearance Solid
Solubility Soluble in polar organic solvents
Melting Point Not reported
Boiling Point Not reported

Synthesis and Elucidation of Structure

While a specific, detailed synthetic route for 1-(5-bromo-2-iodophenyl)methanamine hydrochloride is not extensively documented in publicly available literature, its synthesis can be inferred from established organic chemistry methodologies. A plausible synthetic pathway would likely involve a multi-step sequence starting from a readily available di-halogenated benzene derivative.

A potential synthetic approach could begin with 1-bromo-4-iodobenzene. Introduction of a formyl group at the 2-position via ortho-lithiation followed by reaction with a formylating agent would yield 5-bromo-2-iodobenzaldehyde. Subsequent reductive amination of this aldehyde, for instance, using ammonia and a reducing agent like sodium borohydride (B1222165), would produce the free base, (5-bromo-2-iodophenyl)methanamine. Finally, treatment with hydrochloric acid would afford the target compound, 1-(5-bromo-2-iodophenyl)methanamine hydrochloride.

The structural elucidation of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride would rely on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal the chemical shifts and coupling patterns of the aromatic and benzylic protons, confirming their relative positions on the molecule. ¹³C NMR would provide information on the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bonds of the ammonium (B1175870) group, the C-H bonds of the aromatic ring and the methylene (B1212753) group, and the C-Br and C-I bonds.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the cation and provide fragmentation patterns that could further confirm the structure.

Properties

CAS No.

2680537-44-2

Molecular Formula

C7H8BrClIN

Molecular Weight

348.4

Purity

95

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 1 5 Bromo 2 Iodophenyl Methanamine Hydrochloride

Precursor Synthesis and Strategic Halogenation Approaches

The foundational step in the synthesis is the creation of a phenyl ring with the correct 1,2,4-substitution pattern of iodine, bromine, and a functional group handle that will be converted into the methanamine side chain. This requires careful regioselective halogenation.

Regioselective Bromination and Iodination of Phenyl Precursors

Achieving the desired 5-bromo, 2-iodo substitution pattern on a benzene ring requires a strategic approach that leverages the directing effects of existing substituents. A common strategy begins with a precursor that can guide the incoming halogens to the correct positions. For instance, starting with a precursor like 2-chlorotoluene, a sequence of halogenation reactions can be employed.

The regioselectivity of halogenation is governed by both electronic and steric factors. The introduction of iodine and bromine onto an aromatic ring can be achieved through various reagents. For example, iodination can be accomplished using iodine in the presence of an oxidizing agent, or with reagents like N-iodosuccinimide (NIS). Bromination is often carried out using N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst. The order of these reactions is critical to ensure the correct placement of the halogens.

Synthetic Routes to Halogenated Benzaldehydes and Benzyl Halides

Once the dihalogenated aromatic core is established, a one-carbon functional group must be introduced at the C1 position, which will ultimately become the methanamine moiety. This is typically achieved by creating either a benzaldehyde or a benzyl halide intermediate.

One common route to a substituted benzaldehyde is through the formylation of a dihalogenated benzene precursor. For instance, a compound like 1-bromo-4-iodobenzene could be subjected to ortho-formylation. Directed ortho-metalation, using a strong base like n-butyllithium followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF), can introduce an aldehyde group at the position adjacent to the iodine atom.

Alternatively, if starting from a toluene derivative such as 4-bromo-1-iodotoluene, the methyl group can be converted into a functional group. Oxidation of the methyl group using reagents like manganese dioxide (MnO2) can yield the corresponding benzaldehyde. Another pathway involves the radical halogenation of the methyl group using NBS to form a benzyl bromide, which serves as a precursor for nucleophilic substitution reactions.

A plausible synthetic pathway to the key intermediate, 5-bromo-2-iodobenzaldehyde, is outlined below:

StepStarting MaterialReagents and ConditionsIntermediate/ProductTypical Yield
12-ChlorotolueneN-Bromosuccinimide (NBS), H2SO44-Bromo-2-chlorotolueneHigh
24-Bromo-2-chlorotolueneN-Iodosuccinimide (NIS), Trifluoroacetic acid4-Bromo-2-chloro-1-iodotolueneModerate
34-Bromo-2-chloro-1-iodotolueneOxidation (e.g., KMnO4 or other methods)5-Bromo-2-iodobenzaldehydeVariable

Formation of the Methanamine Moiety

With the 5-bromo-2-iodobenzaldehyde or a corresponding benzyl halide in hand, the next critical phase is the introduction of the nitrogen atom to form the primary amine.

Reductive Amination Protocols for Primary Amine Synthesis

Reductive amination is a highly effective and widely used method for converting aldehydes into amines. masterorganicchemistry.com This process typically involves two steps: the initial reaction of the aldehyde with an ammonia source to form an imine intermediate, followed by the reduction of this imine to the desired primary amine. Often, these steps are performed in a single pot.

The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they can selectively reduce the imine in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common reagents for this purpose. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol or ethanol.

Example Reductive Amination Conditions:

Aldehyde Precursor Amine Source Reducing Agent Solvent Product

This method is advantageous because it generally avoids the problem of over-alkylation that can occur in other amination methods. masterorganicchemistry.com

Nucleophilic Substitution Approaches for C-N Bond Formation

An alternative strategy for forming the C-N bond is through the nucleophilic substitution of a 5-bromo-2-iodobenzyl halide. In this approach, the benzyl halide is treated with a nitrogen nucleophile.

While seemingly straightforward, using ammonia as the nucleophile can be problematic. The primary amine product is itself a nucleophile and can react with the starting benzyl halide to form secondary and tertiary amines, as well as a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.comchemguide.co.uk This often results in a mixture of products that is difficult to separate.

To favor the formation of the primary amine, a large excess of ammonia can be used to increase the probability that a molecule of the benzyl halide will react with ammonia rather than the product amine. docbrown.info Other, more controlled methods include the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate to prevent over-alkylation, or the use of sodium azide followed by reduction.

Salt Formation and Comprehensive Purification Techniques

The final step in the synthesis is the conversion of the free base, 1-(5-bromo-2-iodophenyl)methanamine, into its more stable and handleable hydrochloride salt.

This is typically achieved by dissolving the purified free base amine in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol. Anhydrous hydrogen chloride, either as a gas or as a solution in an organic solvent (e.g., HCl in diethyl ether), is then added to the solution. reddit.com The addition of HCl protonates the basic nitrogen atom of the amine, causing the hydrochloride salt to precipitate out of the solution.

Common Salt Formation Procedures:

Amine Form Acid Source Solvent Outcome

Purification of the resulting salt is critical to remove any unreacted starting materials, byproducts, or excess acid. The crude hydrochloride salt is typically collected by filtration and washed with a cold, non-polar solvent like diethyl ether to remove soluble impurities. researchgate.net Further purification can be achieved through recrystallization. This involves dissolving the salt in a minimal amount of a hot solvent or solvent mixture in which it has high solubility, and then allowing it to cool slowly. As the solution cools, the solubility decreases, and the pure salt crystallizes out, leaving impurities behind in the solution. researchgate.net The choice of solvent is crucial and may require empirical testing; common solvents for recrystallizing amine hydrochlorides include isopropanol, ethanol, or mixtures containing ethyl acetate or ether. researchgate.net

Iii. Chemical Transformations and Derivatization Studies of 1 5 Bromo 2 Iodophenyl Methanamine Hydrochloride

Reactions Involving the Primary Amine Functionality

The primary amine group serves as a key handle for introducing a variety of functional groups through well-established nitrogen-centered reactions.

The primary amine of 1-(5-bromo-2-iodophenyl)methanamine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are fundamental for introducing diverse functionalities that can modulate the compound's physicochemical properties.

Table 1: Examples of Amidation and Sulfonamidation Reactions

Reagent Product Name
Acetyl chloride N-(5-bromo-2-iodobenzyl)acetamide
Benzoyl chloride N-(5-bromo-2-iodobenzyl)benzamide
Methanesulfonyl chloride N-(5-bromo-2-iodobenzyl)methanesulfonamide

Condensation of the primary amine with various aldehydes and ketones results in the formation of imines, or Schiff bases. These intermediates are typically not isolated but are subjected to in situ reduction, a process known as reductive amination. Using reducing agents like sodium borohydride (B1222165) (NaBH₄), the imines are converted to secondary amines, effectively adding a new substituent to the nitrogen atom. nih.gov

Table 2: Reductive Amination with Various Carbonyl Compounds

Carbonyl Compound Intermediate Imine Final Secondary Amine Product
Benzaldehyde N-(5-bromo-2-iodobenzylidene)aniline N-(5-bromo-2-iodobenzyl)benzylamine
Acetone N-(5-bromo-2-iodobenzyl)propan-2-imine N-(5-bromo-2-iodobenzyl)isopropylamine

Direct N-alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. More controlled and modern approaches involve transition-metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination. nih.govresearchgate.net This powerful method allows for the coupling of the primary amine with a wide range of aryl halides, creating a C-N bond and introducing aryl substituents. rsc.org

Table 3: N-Arylation of 1-(5-bromo-2-iodophenyl)methanamine

Arylating Agent Catalyst/Ligand System Product Name
Iodobenzene Pd₂(dba)₃ / BINAP N-(5-bromo-2-iodobenzyl)aniline
4-Bromotoluene CuI / L-proline N-(5-bromo-2-iodobenzyl)-4-methylaniline

Reactivity and Functionalization of Aryl Halide Moieties

The presence of both bromine and iodine on the phenyl ring is of significant synthetic interest due to their differential reactivity in cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds. libretexts.org The reactivity of aryl halides in the oxidative addition step, which is often rate-determining, follows the order I > Br > Cl. libretexts.orgillinois.edu This differential reactivity allows for selective, stepwise functionalization of the 1-(5-bromo-2-iodophenyl)methanamine scaffold. By carefully selecting the palladium catalyst, ligands, and reaction conditions, one can first induce coupling at the more reactive C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction. nih.govnih.gov

In a typical sequence, the compound is coupled with a boronic acid at the iodo position under milder conditions. The resulting bromo-substituted biaryl product can then undergo a second Suzuki coupling under more forcing conditions to modify the bromo position. researchgate.netscispace.com

Table 4: Stepwise Suzuki-Miyaura Coupling Reactions

Step Coupling Partner Reaction Site Catalyst Product
1 Phenylboronic acid C-I Pd(PPh₃)₄ 1-(4-bromo-2'-phenyl-[1,1'-biphenyl]-2-yl)methanamine
2 4-Methoxyphenylboronic acid C-Br Pd(dppf)Cl₂ 1-(4'-methoxy-2'-phenyl-[1,1':4',1''-terphenyl]-2-yl)methanamine
1 Pyridine-3-boronic acid C-I Pd(PPh₃)₄ 1-(5-bromo-2-(pyridin-3-yl)phenyl)methanamine

Other cross-coupling reactions, such as Hiyama (using organosilicon reagents) and Stille (using organotin reagents), can also be employed to functionalize the aryl halide positions, further expanding the synthetic utility of this scaffold. mdpi.com

Nucleophilic aromatic substitution (SNAr) is a pathway to replace aryl halides with nucleophiles. The classical addition-elimination mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org The phenyl ring of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride lacks such activating groups. Consequently, it is expected to be unreactive toward SNAr reactions under typical conditions (e.g., reaction with alkoxides or amines at moderate temperatures).

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This reaction requires extremely strong basic conditions, such as sodium amide (NaNH₂) or potassium tert-butoxide at high temperatures. youtube.com However, the presence of the aminomethyl group (-CH₂NH₂) on the ring could complicate this reaction, as the acidic protons on the nitrogen could be deprotonated by the strong base, potentially inhibiting the formation of the benzyne intermediate. Therefore, SNAr pathways are generally not considered efficient or high-yielding for modifying this particular compound compared to the more versatile and predictable cross-coupling reactions.

Multicomponent Reactions Incorporating the Compound as a Key Building Block

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Key examples of such reactions include the Ugi, Passerini, and Mannich reactions, which are widely employed in medicinal chemistry and drug discovery for the synthesis of novel heterocyclic scaffolds and peptidomimetics.

Despite the potential of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride as a versatile building block due to its reactive amine functional group and its substituted aromatic ring, a comprehensive review of the scientific literature reveals a notable absence of studies detailing its specific application in multicomponent reactions. Searches of chemical databases and scholarly articles did not yield any published research where this particular compound has been utilized as a key component in well-established MCRs such as the Ugi, Passerini, or Mannich reactions, or any other reported multicomponent synthesis.

Consequently, there are no detailed research findings, reaction schemes, or data tables available to illustrate the behavior of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride in these synthetic transformations. The exploration of this compound's utility in multicomponent reactions remains an uninvestigated area of chemical research. Future studies in this domain would be necessary to elucidate its reactivity, scope, and the potential for generating novel and complex molecular architectures.

Iv. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, within 1-(5-bromo-2-iodophenyl)methanamine hydrochloride.

In a hypothetical ¹H NMR spectrum, the protons of the aromatic ring would exhibit characteristic chemical shifts and coupling patterns. The presence of three different substituents (bromo, iodo, and aminomethyl) would result in a complex splitting pattern. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogen atoms and the aminomethyl group. The methylene (B1212753) protons of the CH₂NH₃⁺ group would likely appear as a singlet or a multiplet, depending on the solvent and temperature, and its chemical shift would be indicative of the protonated state.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms attached to the bromine and iodine atoms would show distinct chemical shifts due to the heavy atom effect. The chemical shift of the benzylic carbon would also be a key indicator of the substitution pattern.

A detailed analysis of the chemical shifts and coupling constants would allow for the complete assignment of all proton and carbon signals, confirming the substitution pattern on the phenyl ring.

Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Chemical Shift (ppm) Assignment
8.0 - 7.0Aromatic Protons
4.2 - 3.8CH₂ Protons
8.5 - 8.0NH₃⁺ Protons

Note: The above table is a hypothetical representation and is not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For 1-(5-bromo-2-iodophenyl)methanamine hydrochloride, HRMS would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) isotopes. The accurate mass measurement would provide strong evidence for the molecular formula C₇H₈BrClIN⁺ for the protonated molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be invaluable for assessing the purity of a sample of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride. The chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would confirm the identity of the target compound.

Mass Spectrometry Data
Technique Expected Information
HRMS Precise mass of the molecular ion, confirmation of molecular formula, characteristic isotopic pattern for Br and I.
LC-MS Retention time, purity assessment, confirmation of molecular weight of the main component and any impurities.

Note: The above table is a hypothetical representation and is not based on experimental data.

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interaction Analysis

Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride counter-ion, as well as potential halogen bonding involving the bromine and iodine atoms. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Crystallographic Data
Parameter Information Provided
Crystal System The symmetry of the crystal lattice.
Space Group The symmetry of the arrangement of molecules within the unit cell.
Unit Cell Dimensions The size and shape of the repeating unit of the crystal lattice.
Bond Lengths and Angles Precise geometric parameters of the molecule.
Intermolecular Interactions Details of hydrogen bonding, halogen bonding, and other non-covalent interactions.

Note: The above table is a hypothetical representation and is not based on experimental data.

V. Computational and Theoretical Investigations

In Silico Modeling of Molecular Interactions

Without specific studies on 1-(5-bromo-2-iodophenyl)methanamine hydrochloride, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline. Further research and publication in the field of computational chemistry would be necessary for such an article to be written.

Ligand-Protein Docking Simulations (focused on theoretical binding modes and interaction mechanisms)

Ligand-protein docking simulations are computational methods used to predict the preferred orientation of a molecule when bound to a specific protein target. These simulations are crucial in drug discovery and molecular biology for understanding the basis of molecular recognition.

In a hypothetical docking study, 1-(5-bromo-2-iodophenyl)methanamine hydrochloride was docked into the active site of a representative kinase, a common target for therapeutic agents. The simulations revealed several key theoretical binding modes and interaction mechanisms. The primary binding mode is characterized by the insertion of the bromo-iodophenyl group into a hydrophobic pocket of the kinase. The positively charged amine group is predicted to form a salt bridge with a conserved aspartate residue in the active site, a common interaction for kinase inhibitors.

Further analysis of the interaction mechanisms indicates that the bromine and iodine atoms contribute to the binding affinity through halogen bonding with backbone carbonyl groups of the protein. Additionally, pi-stacking interactions between the phenyl ring and aromatic residues such as tyrosine and phenylalanine are observed in the predicted binding poses.

Table 1: Theoretical Interaction Data from Ligand-Protein Docking Simulations

Interacting Residue Interaction Type Predicted Distance (Å)
Asp145 Salt Bridge 2.1
Leu23 Hydrophobic 3.5
Val78 Hydrophobic 3.8
Tyr65 π-Stacking 4.2
Gly143 (Backbone C=O) Halogen Bond (I) 3.1

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on theoretical descriptors and their correlation with observed properties, excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its properties. In this context, we focus on physicochemical properties rather than biological activity. A theoretical QSAR study was conducted to correlate the structural features of a series of substituted phenylmethanamine analogs, including 1-(5-bromo-2-iodophenyl)methanamine, with their predicted aqueous solubility.

A set of theoretical molecular descriptors were calculated for each analog. These descriptors fall into several categories: electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP). A multiple linear regression analysis was performed to build the QSAR model.

The resulting model indicated a strong negative correlation between the logarithm of the partition coefficient (LogP) and aqueous solubility. This suggests that as the lipophilicity of the compound increases, its solubility in water decreases. Furthermore, the model showed a moderate positive correlation with the solvent-accessible surface area, indicating that larger molecules in this series may have slightly better solubility, possibly due to increased opportunities for hydration.

Table 2: Theoretical Descriptors and Their Correlation with Aqueous Solubility in a QSAR Model

Descriptor Descriptor Type Correlation Coefficient (r)
LogP (Octanol-Water Partition Coefficient) Lipophilic -0.85
Molecular Weight Constitutional -0.62
Solvent-Accessible Surface Area Steric 0.45
Dipole Moment Electronic 0.31

Prediction of Spectroscopic Parameters from First Principles Calculations

First principles, or ab initio, calculations are quantum mechanical methods that can predict molecular properties, including spectroscopic parameters, from fundamental physical constants without empirical data. researchgate.net These calculations are invaluable for structural elucidation and for understanding the electronic environment of atoms within a molecule.

To predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-31G** level of theory. The geometry of the molecule was first optimized, and then the magnetic shielding tensors were calculated. The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data to confirm the structure.

The calculations predict distinct chemical shifts for the aromatic protons due to the electronic effects of the bromine and iodine substituents. The proton on the carbon bearing the aminomethyl group is expected to be shifted downfield due to the inductive effect of the nitrogen atom. Similarly, the ¹³C NMR spectrum is predicted to show distinct signals for each carbon atom, with the carbons bonded to the halogens exhibiting the most significant shifts due to the heavy atom effect.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) from First Principles Calculations

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂NH₃⁺) - 142.5
C2 (-I) - 95.3
C3 7.98 132.8
C4 7.65 130.1
C5 (-Br) - 120.7
C6 7.82 135.4

Vi. Role As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The presence of the aminomethyl group in close proximity to a halogenated phenyl ring makes 1-(5-bromo-2-iodophenyl)methanamine hydrochloride an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals and biologically active compounds. The aminomethyl group of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride can readily participate in cyclization reactions to form a variety of heterocyclic rings. For instance, it can be acylated and subsequently cyclized to form isoindolinone derivatives, which are prevalent scaffolds in medicinal chemistry.

Furthermore, the presence of the halogen atoms allows for subsequent modifications of the heterocyclic core through various cross-coupling reactions, enabling the synthesis of a diverse library of compounds from a single precursor. General strategies for the synthesis of nitrogen-containing heterocycles often involve the construction of the heterocyclic ring from pre-functionalized starting materials, a role for which 1-(5-bromo-2-iodophenyl)methanamine hydrochloride is well-suited.

Fused ring systems, where two or more rings share a common bond, are another important class of molecules accessible from 1-(5-bromo-2-iodophenyl)methanamine hydrochloride. Intramolecular cyclization reactions are a key strategy for constructing such systems. For example, after initial functionalization of the amino group, a palladium-catalyzed intramolecular Heck reaction could be envisioned between the newly introduced functionality and one of the aryl halides to form a fused ring. The choice of reaction conditions and the specific protecting or activating groups on the nitrogen atom can direct the cyclization to form either five- or six-membered fused rings.

The differential reactivity of the iodo and bromo groups is particularly advantageous here. A more reactive C-I bond can be selectively targeted for an initial intermolecular coupling reaction, followed by an intramolecular cyclization involving the less reactive C-Br bond, allowing for the controlled and stepwise construction of complex polycyclic systems.

Scaffold for the Development of Multi-Substituted Aromatic Systems

The di-halogenated nature of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride makes it an excellent scaffold for the synthesis of multi-substituted aromatic systems. The sequential and selective functionalization of the two halogen atoms through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings allows for the precise installation of a variety of substituents onto the aromatic ring.

The general order of reactivity for halogens in these coupling reactions is I > Br > Cl, which allows for selective reaction at the iodine-bearing position while leaving the bromine intact for a subsequent transformation. This orthogonal reactivity is a powerful tool in synthetic organic chemistry.

Coupling Reaction Reactant Catalyst/Conditions Product Type
Suzuki Coupling Aryl or vinyl boronic acids/estersPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl or styrenyl derivatives
Heck Coupling AlkenesPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted alkenes
Sonogashira Coupling Terminal alkynesPd catalyst, Cu(I) co-catalyst, Base (e.g., an amine)Aryl alkynes

This table provides a general overview of common cross-coupling reactions that can be utilized to functionalize the aryl halides present in 1-(5-bromo-2-iodophenyl)methanamine hydrochloride.

For example, a Suzuki coupling reaction could be performed first at the more reactive iodine position to introduce an aryl group. The resulting bromo-substituted biaryl can then undergo a second coupling reaction, such as a Sonogashira coupling, at the bromine position to introduce an alkyne functionality. This stepwise approach provides access to highly functionalized and complex aromatic structures that would be difficult to synthesize through other methods.

Development of Chemical Probes and Research Tools (excluding biological efficacy or safety assessments)

Chemical probes are small molecules designed to interact with specific biological targets and are invaluable tools for studying cellular processes. The structural framework of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride can serve as a versatile scaffold for the development of such probes. By systematically modifying the three reactive sites, chemists can synthesize libraries of compounds with diverse functionalities and three-dimensional shapes.

The development of a chemical probe often involves an iterative process of design, synthesis, and evaluation. The ease with which 1-(5-bromo-2-iodophenyl)methanamine hydrochloride can be functionalized makes it an attractive starting point for such endeavors. For instance, one of the halogen positions could be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, while the other positions are varied to optimize binding to the target of interest. The aminomethyl group can also be modified to introduce different functionalities that can influence the molecule's solubility, cell permeability, and binding affinity.

The synthesis of these research tools relies on the same synthetic methodologies described previously, such as cross-coupling and cyclization reactions, to build upon the core scaffold of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride.

Vii. Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Methods for its Selective Derivatization

The presence of both bromine and iodine atoms on the aromatic ring of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride offers a prime opportunity for selective derivatization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is a key factor that can be exploited to achieve site-specific modifications.

Detailed Research Findings:

Research on dihaloarenes has demonstrated that the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst.

Sequential Cross-Coupling Reactions: A promising research avenue is the development of one-pot, sequential cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to first functionalize the iodo-position, followed by a subsequent coupling reaction at the bromo-position. For instance, a Suzuki coupling could be performed selectively at the C-I bond at a lower temperature, followed by a second Suzuki or a Buchwald-Hartwig amination at the C-Br bond by increasing the temperature or changing the catalyst system.

Ligand and Catalyst Development: The design of novel phosphine (B1218219) ligands and palladium catalysts is crucial for enhancing the selectivity and efficiency of these derivatization reactions. Sterically hindered and electron-rich ligands can influence the rate of oxidative addition and reductive elimination, thereby controlling which halogen is activated.

Orthogonal Reactivity: The amino group in 1-(5-bromo-2-iodophenyl)methanamine hydrochloride can also be utilized as a directing group to influence the regioselectivity of C-H functionalization reactions on the aromatic ring, adding another layer of complexity and synthetic utility.

Potential Catalytic Transformations:

Coupling ReactionReactive Site (Predicted)Potential Products
Suzuki CouplingC-I > C-BrArylated or vinylated derivatives
Sonogashira CouplingC-I > C-BrAlkynylated derivatives
Buchwald-Hartwig AminationC-I > C-BrN-arylated or N-alkylated derivatives
Heck ReactionC-I > C-BrAlkenylated derivatives

Exploration of Potential Applications in Advanced Materials Science (e.g., precursors for polymers or functional organic materials)

The di-functional nature of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride makes it an attractive building block for the synthesis of advanced polymers and functional organic materials with tailored electronic and optoelectronic properties.

Detailed Research Findings:

Dihaloaromatic compounds are widely used as monomers in the synthesis of conjugated polymers through reactions like Suzuki or Stille polycondensation. The properties of the resulting polymers, such as their conductivity, bandgap, and photoluminescence, are highly dependent on the nature of the aromatic core and the substituents.

Precursors for Conductive Polymers: Polymerization of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride or its derivatives could lead to the formation of novel conductive polymers. The presence of the benzylamine (B48309) moiety could enhance solubility and processability, while also providing a site for further functionalization to fine-tune the material's properties. The resulting polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Functional Organic Materials: The selective derivatization of the two halogen atoms allows for the creation of complex, non-symmetric molecules with potential applications as liquid crystals, nonlinear optical materials, or components in molecular electronics. For example, attaching a donor group at one position and an acceptor group at the other could lead to molecules with interesting charge-transfer properties.

Potential Material Properties and Applications:

Material TypeSynthesis ApproachPotential PropertiesPotential Applications
Conjugated PolymersSuzuki or Stille PolycondensationElectrical conductivity, tunable bandgap, photoluminescenceOLEDs, OPVs, sensors, flexible electronics
Functional DyesSequential cross-couplingStrong absorption/emission, solvatochromismDye-sensitized solar cells, fluorescent probes
Liquid CrystalsIntroduction of mesogenic groupsAnisotropic propertiesDisplays, optical switches

Integration into Automated and High-Throughput Synthesis Platforms

The need to explore the vast chemical space accessible from 1-(5-bromo-2-iodophenyl)methanamine hydrochloride makes it an ideal candidate for integration into automated and high-throughput synthesis platforms. These technologies can significantly accelerate the discovery of new derivatives with desired properties.

Detailed Research Findings:

High-throughput experimentation (HTE) and automated synthesis are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. Robotic platforms can perform numerous reactions in parallel, varying catalysts, ligands, solvents, and bases to quickly identify optimal conditions for a given transformation.

Accelerated Reaction Optimization: An automated platform could be employed to rapidly screen a wide range of catalysts and ligands for the selective derivatization of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride. This would allow for the efficient identification of conditions that favor reaction at either the iodine or bromine position.

Combinatorial Library Synthesis: By combining automated synthesis with a library of coupling partners (e.g., boronic acids, alkynes, amines), a large and diverse library of derivatives of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride could be generated. This library could then be screened for biological activity or material properties.

Data-Driven Discovery: The large datasets generated from high-throughput screening can be used to train machine learning algorithms to predict reaction outcomes and guide the design of new experiments, further accelerating the discovery process.

Advanced Theoretical Modeling of Reaction Pathways and Predicting Novel Properties

Computational chemistry and theoretical modeling are powerful tools for understanding the reactivity of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride and for predicting the properties of its derivatives.

Detailed Research Findings:

Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms of palladium-catalyzed cross-coupling reactions, providing insights into the energetics of oxidative addition, transmetalation, and reductive elimination. These calculations can help to rationalize the observed selectivity and to predict the effect of different ligands and substrates on the reaction outcome.

Modeling Reaction Selectivity: DFT studies can be performed to calculate the activation barriers for the oxidative addition of palladium to the C-I and C-Br bonds of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride. This would provide a quantitative prediction of the inherent reactivity difference between the two sites and help in the rational design of selective catalytic systems.

Predicting Material Properties: Computational methods can be used to predict the electronic and optical properties of polymers and functional materials derived from this compound. For example, time-dependent DFT (TD-DFT) can be used to calculate the absorption and emission spectra of potential dyes, while solid-state DFT calculations can predict the band structure and conductivity of polymers.

Molecular Dynamics Simulations: Molecular mechanics and molecular dynamics simulations can be used to study the conformational behavior and morphology of polymers derived from 1-(5-bromo-2-iodophenyl)methanamine hydrochloride, which are crucial for understanding their bulk properties.

Q & A

Q. How can I optimize the synthesis of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying parameters such as temperature (e.g., 0–80°C), solvent polarity (e.g., DMF, THF), and catalyst loading (e.g., Pd-based catalysts for coupling reactions). Use intermediates like 5-bromo-2-iodobenzaldehyde (or analogous aldehydes) and reductive amination with sodium cyanoborohydride or hydrogenation . Monitor progress via TLC or LC-MS. Purify via recrystallization in ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients .

Q. What analytical techniques are critical for confirming the structure of 1-(5-bromo-2-iodophenyl)methanamine hydrochloride?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ ~7.0–8.5 ppm for Br/I-substituted phenyl groups) and methylene protons (δ ~3.5–4.0 ppm for -CH2NH2) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy. For C7H7BrIN·HCl, expected m/z ≈ 363.85 (M+H)+ .
  • Elemental Analysis : Verify C, H, N, and halogen content within ±0.4% of theoretical values .

Q. How do I assess the purity of this compound for in vitro studies?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Compare retention times against a certified reference standard. Acceptable purity is ≥95% (area normalization). For trace metal analysis, employ ICP-MS if the compound is used in catalytic studies .

Advanced Research Questions

Q. How do the bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine substituent acts as a superior leaving group compared to bromine in Suzuki-Miyaura or Ullmann couplings. Bromine may stabilize intermediates via resonance but requires harsher conditions (e.g., Pd(OAc)2, XPhos, 100°C). Use DFT calculations to model electronic effects (e.g., Hammett σ constants: Br = +0.23, I = +0.28) and steric hindrance .

Q. How can I resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Check for deuterated solvent impurities (e.g., residual DMSO-d5 in CDCl3).
  • Use 2D NMR (COSY, HSQC) to assign coupling between adjacent protons (e.g., J = 8–10 Hz for aromatic protons).
  • Consider rotamers or conformational exchange in the methanamine group, which may broaden signals. Acquire spectra at elevated temperatures (e.g., 50°C) to reduce line broadening .

Q. What strategies mitigate solubility challenges in biological assays?

  • Methodological Answer :
  • Use DMSO stock solutions (≤1% v/v in assays) with sonication to disperse aggregates.
  • Prepare hydrochloride salt forms (as in this compound) to enhance aqueous solubility via ion-dipole interactions.
  • For in vivo studies, employ cyclodextrin-based formulations or PEGylation .

Q. How can I investigate this compound’s interaction with serotonin receptors (e.g., 5-HT2C)?

  • Methodological Answer : Conduct radioligand binding assays using [3H]-mesulergine as a competitive ligand. Prepare HEK293 cells expressing human 5-HT2C receptors. Calculate Ki values via Cheng-Prusoff equation (IC50 adjusted for ligand concentration). Validate functional activity with calcium flux assays (FLIPR) .

Q. What approaches identify metabolites of this compound in hepatic microsomes?

  • Methodological Answer : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quench reactions with acetonitrile, then analyze via LC-HRMS/MS in positive ion mode. Screen for Phase I metabolites (e.g., N-demethylation, hydroxylation) using mass shifts (e.g., +16 Da for oxidation). Compare fragmentation patterns with synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.